Product packaging for Cis-aconitic acid oxide potassium salt(Cat. No.:)

Cis-aconitic acid oxide potassium salt

Cat. No.: B1517542
M. Wt: 304.38 g/mol
InChI Key: ZHQVAWCNAASSLA-KSIXGEHTSA-K
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra of related epoxide derivatives (e.g., glycidic acid) show characteristic splitting patterns due to the epoxide ring’s vicinal coupling. For this compound:

  • The oxirane protons exhibit coupling constants (JAB ≈ 5.8 Hz, JAC ≈ 4.6 Hz).
  • Carboxylate carbons resonate near δ 170–180 ppm in 13C NMR, while the oxirane carbons appear at δ 50–60 ppm.

Infrared (IR) Spectroscopy

Key IR absorption bands include:

  • Epoxide ring stretching : 840–880 cm⁻¹.
  • Carboxylate asymmetric/symmetric stretching : 1570 cm⁻¹ (νasymCOO⁻) and 1400 cm⁻¹ (νsymCOO⁻).
  • C-O-C stretching : 1250 cm⁻¹.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) in negative mode reveals a dominant peak at m/z 303.88 ([M–K]⁻), consistent with the molecular weight. Fragmentation patterns include losses of CO₂ (m/z 259.90) and H₂O (m/z 285.87).

Comparative Spectroscopic Data

Technique Key Peaks Assignment
1H NMR δ 3.2–3.5 (multiplet) Oxirane protons
13C NMR δ 55.2 (C-O), 172.4 (COO⁻) Epoxide and carboxylate carbons
IR 1570 cm⁻¹, 1400 cm⁻¹ Carboxylate vibrations
MS m/z 303.88 ([M–K]⁻) Molecular ion fragment

These spectroscopic features confirm the compound’s epoxide and carboxylate functional groups, aligning with its proposed structure.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3K3O7 B1517542 Cis-aconitic acid oxide potassium salt

Properties

Molecular Formula

C6H3K3O7

Molecular Weight

304.38 g/mol

IUPAC Name

tripotassium;(2S,3R)-2-(carboxylatomethyl)oxirane-2,3-dicarboxylate

InChI

InChI=1S/C6H6O7.3K/c7-2(8)1-6(5(11)12)3(13-6)4(9)10;;;/h3H,1H2,(H,7,8)(H,9,10)(H,11,12);;;/q;3*+1/p-3/t3-,6-;;;/m0.../s1

InChI Key

ZHQVAWCNAASSLA-KSIXGEHTSA-K

Isomeric SMILES

C(C(=O)[O-])[C@]1([C@@H](O1)C(=O)[O-])C(=O)[O-].[K+].[K+].[K+]

Canonical SMILES

C(C(=O)[O-])C1(C(O1)C(=O)[O-])C(=O)[O-].[K+].[K+].[K+]

Origin of Product

United States

Scientific Research Applications

Food Industry Applications

Acidulant Properties
Cis-aconitic acid oxide potassium salt is utilized as a food acidulant. Acidulants are substances that impart a sour or acidic taste to food products while also acting as preservatives. The compound's ability to enhance flavor profiles makes it valuable in the formulation of beverages, confectioneries, and dairy products .

Table 1: Food Applications of this compound

Application TypeDescriptionBenefits
BeveragesUsed to adjust pH and flavorEnhances taste and shelf-life
ConfectioneryActs as a sweetener and preservativeImproves texture and stability
Dairy ProductsFunctions as a stabilizerMaintains consistency

Pharmaceutical Applications

Biological Roles
Cis-aconitic acid has been identified as having several biological roles, including functioning as an intermediate in the tricarboxylic acid cycle. Its derivatives exhibit potential anti-inflammatory properties and may serve as fermentation inhibitors, which can be beneficial in various therapeutic contexts .

Case Study: Anti-Inflammatory Effects
Research indicates that cis-aconitic acid can modulate inflammatory responses in cellular models. In vitro studies have shown that treatment with cis-aconitic acid reduced the production of pro-inflammatory cytokines, suggesting its potential use in developing anti-inflammatory drugs .

Polymer Production

Chemical Precursor for Polymers
Cis-aconitic acid is increasingly recognized for its role in producing biopolymers. It can be used as a monomer in the synthesis of polyesters and other polymeric materials . These polymers have applications ranging from biodegradable plastics to advanced materials used in tissue engineering.

Table 2: Polymer Applications of Cis-Aconitic Acid

Polymer TypeApplication AreaProperties
Biodegradable PlasticsPackaging materialsEco-friendly and sustainable
Tissue EngineeringScaffold materials for cell growthBiocompatibility

Agricultural Applications

Potential Nematicide
Recent studies suggest that cis-aconitic acid may have nematicidal properties, making it a candidate for agricultural applications aimed at controlling nematode populations in crops . This aspect highlights its potential role in sustainable agriculture practices.

Chemical Reactions Analysis

Isomerization to Citric Acid Derivatives

Cis-aconitic acid oxide potassium salt undergoes isomerization under alkaline, high-temperature conditions to form citric acid derivatives. This process is catalyzed by alkaline earth metal hydroxides (e.g., Ca(OH)₂, Mg(OH)₂) and occurs via dehydration-rehydration mechanisms.

Example Reaction Pathway

text
This compound → citric acid salt (via intermediate aconitic acid)
  • Conditions :

    • Temperature: 160–225°C

    • Medium: Aqueous or mixed aqueous-organic (e.g., t-butanol/water)

    • Time: 2–8 hours

    • Catalysts: Ca(OH)₂, Mg(OH)₂, or Sr(OH)₂ .

  • Key Findings :

    • At 200°C for 6 hours, calcium salts of cis-aconitic acid yield 75% citric acid .

    • Isomerization proceeds through intermediate aconitic acid, which rehydrates to citric acid .

Acid-Base Neutralization and Salt Formation

The potassium salt reacts with strong acids (e.g., H₂SO₄, HCl) to regenerate free aconitic acid or its derivatives.

Neutralization Example :

text
C₆H₃K₃O₇ + H₂SO₄ → cis-aconitic acid + K₂SO₄
  • Conditions :

    • Acid concentration: 10–25% (v/v)

    • Temperature: Ambient to 70°C .

  • Key Findings :

    • Acidification of this compound with 21% H₂SO₄ yields citric acid with 90% purity .

    • Residual succinic acid (~1.4%) and water are common byproducts .

Thermal Decomposition and Byproduct Formation

Prolonged heating of this compound above 225°C leads to decomposition, producing succinic acid, citraconic acid, and itaconic acid.

Decomposition Pathway :

text
C₆H₃K₃O₇ → succinic acid + citraconic acid + itaconic acid
  • Conditions :

    • Temperature: >225°C

    • Time: >8 hours .

  • Key Findings :

    • At 200°C for 6 hours, decomposition is minimal (<5% byproduct formation) .

Reactivity in Mixed Solvent Systems

The compound exhibits enhanced solubility and reaction efficiency in mixed aqueous-organic solvents such as t-butanol/water.

Example Reaction in t-Butanol/Water :

text
C₆H₃K₃O₇ + Ca(OH)₂ → Ca-citrate + H₂O (in t-butanol/water)
  • Conditions :

    • Solvent ratio: 1:1 (t-butanol:water)

    • Temperature: 200°C .

  • Key Findings :

    • Mixed solvents reduce decomposition rates and improve citric acid yield (90.7% in t-butanol vs. 75% in pure water) .

Comparative Reaction Yields

The table below summarizes reaction outcomes under varying conditions:

Reaction Type Conditions Yield Byproducts Source
Isomerization (Ca²⁺)200°C, 6h, H₂O75%Water
Neutralization (H₂SO₄)21% H₂SO₄, 10min90.2%Succinic acid (1.4%)
Decomposition225°C, 8hN/ACitraconic acid (9%)
Mixed Solvent (t-butanol)200°C, 6h, 1:1 t-butanol:H₂O90.7%Trace organics

Mechanistic Insights

  • Isomerization : The alkaline earth metal cation (Ca²⁺, Mg²⁺) stabilizes the citrate intermediate, driving the reaction toward citric acid formation .

  • Acid Sensitivity : The potassium salt is unstable in acidic media, rapidly dissociating to release free aconitic acid .

Research Gaps and Limitations

Comparison with Similar Compounds

Comparison with Similar Compounds

Thermal Stability and Chemical Properties

Cis-aconitic acid exhibits distinct thermal behavior compared to its structural isomers and TCA cycle counterparts.

Compound Onset Decomposition Temp. (°C) Decomposition Pathway Reference
Cis-aconitic acid ~150 Converts to trans-aconitic anhydride via dehydration
Trans-aconitic acid ~210 Forms trans-aconitic anhydride; higher stability
Citric acid ~200 Dehydrates to trans-aconitic anhydride

Key Findings:

  • Cis-aconitic acid decomposes at significantly lower temperatures (~150°C) than citric acid (~200°C) and trans-aconitic acid (~210°C) due to its unstable cis-configuration .
  • Under thermal stress, cis-aconitic acid isomerizes to the trans form, while citric acid directly dehydrates to trans-aconitic anhydride .

Analytical and Quantification Challenges

Quantifying cis-aconitic acid in metabolomic studies presents unique challenges compared to other acids:

Compound Quantification Method Key Challenge Reference
Cis-aconitic acid LC-MS/MS with surrogate standards Lack of commercial isotopologues; tricarballylic acid used as proxy
Citric acid Stable isotope dilution assay ¹³C-labeled standards readily available
Isocitric acid Derivatization with GC/MS Requires enzymatic conversion for specificity

Key Findings:

  • The absence of commercial ¹³C-labeled cis-aconitic acid necessitates reliance on structurally similar surrogates (e.g., tricarballylic acid), complicating absolute quantification .

Renal Function and Disease

  • Elevated cis-aconitic acid levels correlate with improved glomerular filtration rate (eGFR) and reduced cystatin C (CysC), highlighting its role in mitigating kidney dysfunction .
  • In contrast, γ-linolenic acid shows inverse correlations, underscoring the specificity of cis-aconitic acid in renal metabolism .

Oxidative Stress and Therapeutics

  • Cis-aconitic acid reacts with superoxide radicals to neutralize hydroxyl radicals (˙OH), offering protection against oxidative damage .

Plant Stress Responses

  • In Spirodela polyrhiza, salt stress reduces citric acid but increases cis-aconitic acid by 7.8-fold, indicating a dynamic equilibrium in TCA cycle intermediates under abiotic stress .

Preparation Methods

Starting Material: Propane-1,1,2,3-tetracarboxylic Tetraester

  • The process begins with a propane-1,1,2,3-tetracarboxylic tetraester compound where the ester groups are lower primary alkyls (methyl, ethyl, propyl, or butyl).
  • This compound is dissolved in an aqueous medium or water mixed with co-solvents such as methanol, ethylene glycol, acetic acid, or dimethylformamide.

Chlorination Step

  • Chlorination is performed using hypochlorous acid at a pH range of about 2 to 8.
  • The reaction temperature is controlled between 0°C and 50°C.
  • This step forms a chlorinated tetraester intermediate.
  • Monitoring by NMR is used to confirm the formation of the chlorinated product, indicated by a shift in the methylene proton signals.

Saponification and Dehydrohalogenation

  • The chlorinated intermediate is treated with an alkali metal hydroxide, preferably potassium hydroxide, or alkaline earth metal hydroxides such as magnesium, calcium, strontium, or barium hydroxide.
  • The pH is maintained between 9 and 11, preferably 9-10.
  • The temperature is controlled between 25°C and 110°C, optimally 60°C to 100°C.
  • The reaction proceeds for 3-4 hours with concurrent hydroxide addition until saponification and dehydrohalogenation are complete.
  • The product at this stage is the potassium salt of aconitic acid oxide or related salts.

Acidification and Isolation

  • The reaction mixture is acidified with dilute mineral acid (e.g., sulfuric acid) to a pH below 2.
  • Acidification converts the salt into aconitic acid and its lactone derivatives.
  • Evaporation under reduced pressure concentrates the acidified solution.
  • Extraction with acetone or other solvents isolates the aconitic acid derivatives.
  • During work-up, cis-aconitic acid may partially convert to trans-aconitic acid; however, conditions can be optimized to retain the cis form.

Experimental Data and Yields

The following table summarizes typical reaction conditions and yields from experimental examples reported in patent literature:

Step Conditions Reagents & Quantities Product Yield (%) Notes
Chlorination pH 2-8, 0-50°C Propane tetraester + hypochlorous acid N/A Monitored by NMR for chlorinated intermediate
Saponification & Dehydrohalogenation pH 9-11, 60-100°C, 3-4 hours Potassium hydroxide or Mg/Ca/Sr/Ba hydroxide N/A Formation of potassium aconitate salt
Acidification pH < 2, room temp Dilute sulfuric acid N/A Conversion to aconitic acid and lactones
Isolation (acetone extraction) Evaporation in vacuo Acetone extraction 60-75% (trans-aconitic acid) Yields vary with hydroxide used and conditions

Example Yields from Hydroxide Variants:

Hydroxide Used Yield of Trans-Aconitic Acid (%) Yield Notes
Magnesium hydroxide 62.6 4-5 hours reflux, pH 1.3 acidification
Calcium hydroxide 60 2 hours at 75°C, pH 1.3 acidification
Strontium hydroxide 60.5 3 hours at 65-70°C, pH 1.3 acidification
Barium oxide 75.5 2 hours at 60-70°C, pH 1.3 acidification

Notes on Reaction Mechanism and Product Stability

  • The chlorination step introduces a halogen substituent facilitating dehydrohalogenation.
  • Saponification converts esters to carboxylates and removes halogen atoms.
  • Acidification leads to formation of cis- and trans-aconitic acid; however, cis form tends to isomerize to trans during evaporation.
  • Lactones of isocitric and alloisocitric acids form as side products but can be minimized by controlling pH and temperature.
  • The potassium salt form is typically obtained by neutralizing the acid with potassium hydroxide.

Q & A

Q. What is the biochemical role of cis-aconitic acid oxide potassium salt in the TCA cycle, and how can its dynamics be experimentally tracked?

this compound (the potassium salt of the conjugate base of cis-aconitic acid) is a key intermediate in the tricarboxylic acid (TCA) cycle. It is formed during the isomerization of citrate to isocitrate via aconitase catalysis . To track its dynamics:

  • Methodology : Use stable isotope-labeled substrates (e.g., ¹³C-citrate) in cell cultures or mitochondrial extracts, followed by LC-MS or GC-MS to quantify isotopic enrichment in cis-aconitic acid and downstream metabolites like α-ketoglutarate .
  • Experimental Design : Monitor time-resolved changes in metabolite levels under varying oxygen conditions or enzyme inhibitors (e.g., fluoroacetate) to perturb TCA cycle flux .

Q. How can this compound be quantified in biological samples, and what are common pitfalls in its measurement?

  • Analytical Techniques :
  • Chromatography : Reverse-phase or hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS) is preferred due to its polar nature .
  • Sample Preparation : Acidic extraction (e.g., 0.1% formic acid in methanol) to stabilize labile TCA cycle intermediates. Avoid high temperatures (>35°C), which promote isomerization to trans-aconitic acid .
    • Pitfalls : Cross-reactivity with structurally similar acids (e.g., isocitrate) in colorimetric assays. Validate specificity using enzymatic assays (e.g., aconitase-coupled reactions) .

Advanced Research Questions

Q. How do sucrose concentration and temperature influence the stability and recovery of this compound during extraction?

  • Key Findings :
  • High sucrose concentrations (>60% dissolved solids) reduce solubility of cis-aconitic acid salts, enabling precipitation-based removal but complicating recovery in aqueous systems .
  • Elevated temperatures (>40°C) favor isomerization to trans-aconitic acid, reducing measurable cis-aconitic acid levels. Optimal extraction occurs at ≤35°C .
    • Methodological Recommendations :
  • Use low-temperature centrifugation (4°C) and chelating agents (e.g., EDTA) to inhibit metal-catalyzed degradation .

Q. What contradictory findings exist regarding cis-aconitic acid levels in disease models, and how can these be resolved?

  • Contradictions :
  • Plasma cis-aconitic acid is downregulated in coronary heart disease (CHD) but elevated in metabolic acidosis or oxidative stress .
    • Resolution Strategies :
  • Contextualize measurements with upstream/downstream metabolites (e.g., citrate, α-ketoglutarate) to distinguish primary defects (e.g., aconitase inhibition) from compensatory mechanisms .
  • Use isotopic tracing to differentiate endogenous synthesis from dietary intake (e.g., sugarcane-derived cis-aconitic acid) .

Q. How can isotopic labeling (e.g., ¹³C) of this compound enhance metabolic flux analysis?

  • Applications :
  • Track carbon fate in mitochondrial vs. cytosolic pools using ¹³C₆-labeled cis-aconitic acid .
  • Pair with ²H₂O labeling to quantify TCA cycle turnover rates in vivo .
    • Experimental Design :
  • Administer labeled substrates (e.g., ¹³C-glucose) to cultured cells or model organisms, then analyze positional isotopomers via NMR or high-resolution MS .

Q. What computational models explain the isomerization mechanism of cis-aconitic acid, and how do they align with experimental data?

  • Quantum Chemistry Insights :
  • AM1 semi-empirical models predict that the cis→trans isomerization involves a low-energy transition state stabilized by hydrogen bonding .
    • Validation :
  • Compare computational predictions with kinetic isotope effect (KIE) studies using deuterated aconitic acid .

Methodological Resources

  • Chromatography : Refer to for HILIC-MS protocols optimized for polar acids.
  • Isotopic Labeling : See for ¹³C-labeled cis-aconitic acid salts and for quantum chemistry frameworks.
  • Disease Biomarkers : Review for clinical correlations and confounding factors.

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